molecular formula C18H22N4O B2566489 1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea CAS No. 2034304-77-1

1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea

Cat. No.: B2566489
CAS No.: 2034304-77-1
M. Wt: 310.401
InChI Key: NMXARWUHIOKRTO-UHFFFAOYSA-N
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Description

1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea (CAS 2034304-77-1) is a structurally complex organic compound of significant interest in chemical biology and drug discovery. It features a hybrid architecture that combines a rigid [2,4'-bipyridine] core, known for its ability to coordinate metal ions, with a flexible cyclohexylurea moiety that enhances lipophilicity and membrane permeability . This unique pharmacophore is designed to facilitate precise structure-activity relationship studies. Recent investigations highlight its potential as a selective inhibitor for challenging biological targets. In vitro studies have demonstrated its ability to selectively inhibit Histone Deacetylase 6 (HDAC6), a key therapeutic target linked to neurodegenerative diseases such as Alzheimer's . Structural analyses indicate that the bipyridine segment forms crucial π-stacking interactions with aromatic residues in the enzyme's catalytic pocket, while the cyclohexylurea component stabilizes the complex via hydrophobic interactions . Beyond HDAC6, this compound has shown promise in applications targeting kinase modulation, as explored in recent medicinal chemistry research . The urea functionality is a critical feature, as ureas are renowned in drug design for their capacity to form multiple stable hydrogen bonds with protein targets, thereby influencing potency, selectivity, and overall drug-like properties . With a molecular formula of C18H22N4O and a molecular weight of 310.39 g/mol, this compound is supplied for Research Use Only and is intended for use in exploratory biological assays, target validation, and early-stage drug discovery efforts .

Properties

IUPAC Name

1-cyclohexyl-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-18(22-16-6-2-1-3-7-16)21-13-15-5-4-10-20-17(15)14-8-11-19-12-9-14/h4-5,8-12,16H,1-3,6-7,13H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXARWUHIOKRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea typically involves the coupling of a bipyridine derivative with a cyclohexylurea precursor. One common method is the reaction of 3-(bromomethyl)-2,4’-bipyridine with cyclohexylisocyanate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.

    Reduction: Reduction of the bipyridine moiety can yield dihydrobipyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bipyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the bipyridine ring under mild conditions.

Major Products

    Oxidation: Bipyridinium salts.

    Reduction: Dihydrobipyridine derivatives.

    Substitution: Substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea involves its interaction with metal ions. The bipyridine moiety acts as a chelating agent, binding to metal ions and forming stable complexes. These metal complexes can participate in various biochemical and catalytic processes, influencing molecular targets and pathways. For example, in biological systems, the compound may interact with metalloproteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural Analogues

The structural uniqueness of 1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea lies in its bipyridinylmethyl substituent. Key comparisons with other urea derivatives include:

Table 1: Structural and Functional Comparison

Compound Name Substituent Group Molecular Formula Key Properties/Applications
This compound [2,4'-Bipyridin]-3-ylmethyl C₁₉H₂₄N₄O Hypothetical redox activity
Cyclamide (1-[(p-Acetylphenyl)sulfonyl]-3-cyclohexylurea) (p-Acetylphenyl)sulfonyl C₁₅H₁₉N₂O₄S Pharmaceutical agent (diuretic)
1-(1-Benzylpiperidin-4-yl)-3-cyclohexylurea 1-Benzylpiperidin-4-yl C₁₉H₂₇N₃O Collision cross-section: 180.4 Ų (CCS, [M+H]+)

Key Observations :

  • The bipyridinyl group in the target compound likely enhances π-π stacking interactions compared to Cyclamide’s sulfonyl group, which improves aqueous solubility but reduces aromatic interactions.
Physicochemical and Functional Properties

Electrochemical Behavior: ’s bipyridinium derivatives exhibit reversible redox behavior in cyclic voltammetry (CV), with redox potentials influenced by substituents . The target compound’s bipyridinyl group may similarly enable redox activity, though specific data is unavailable.

Collision Cross-Section (CCS) :
’s benzylpiperidine-urea derivative has a CCS of 180.4 Ų for [M+H]+ , which is lower than typical sulfonylureas (e.g., Cyclamide) due to reduced polarity. The target compound’s CCS is hypothesized to fall between 180–190 Ų, aligning with its intermediate polarity.

Table 3: Predicted CCS Data (Hypothetical)

Adduct Type Predicted m/z Estimated CCS (Ų)
[M+H]+ ~330 182–188
[M+Na]+ ~352 190–195

Q & A

Basic: What methodological approaches are recommended for optimizing the synthesis of 1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea?

Answer:
Synthetic optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental validation. For example, the ab initio molecular dynamics approach described in ICReDD’s framework can predict transition states and intermediates, narrowing down optimal reaction conditions (e.g., solvent polarity, temperature) . Statistical design of experiments (DoE) methods, such as factorial designs, can systematically reduce trial-and-error experimentation by identifying critical variables (e.g., stoichiometry, catalyst loading) .

Basic: How can researchers validate the structural characterization of this compound, particularly its regioselectivity?

Answer:
Combine high-resolution NMR (e.g., 1^1H/13^13C, 2D-COSY) with computational simulations (e.g., density functional theory (DFT)-predicted chemical shifts) to resolve ambiguities in regioselectivity. Cross-referencing experimental NMR data with theoretical predictions (as in Table S1–S4 of ) ensures accurate assignment of bipyridinyl and cyclohexyl moieties . Mass spectrometry (HRMS-ESI) and X-ray crystallography (if crystalline) further confirm molecular integrity .

Basic: What bioactivity screening strategies are suitable for this urea derivative?

Answer:
Prioritize target-specific assays based on structural analogs (e.g., kinase inhibition or GPCR modulation common in bipyridinyl-urea compounds). Use phenotypic screening in microbial or cell-based systems (e.g., zoospore regulation assays, as in ) to identify unexpected bioactivity. Dose-response curves and time-resolved measurements enhance reproducibility .

Advanced: How can computational tools improve the design of derivatives with enhanced binding affinity?

Answer:
Leverage molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations to model interactions with target proteins (e.g., ATP-binding pockets). Free-energy perturbation (FEP) calculations quantify binding energy differences between substituents (e.g., cyclohexyl vs. aryl groups). Validate predictions with isothermal titration calorimetry (ITC) .

Advanced: What mechanistic insights can be gained from kinetic and thermodynamic profiling of its reactions?

Answer:
Use stopped-flow kinetics and Eyring plot analysis to differentiate concerted vs. stepwise mechanisms in urea bond formation. Microkinetic modeling, coupled with in situ FTIR or Raman spectroscopy, identifies rate-limiting steps (e.g., nucleophilic attack vs. proton transfer). Contrast experimental activation energies with DFT-computed values to resolve discrepancies .

Advanced: What reactor design considerations are critical for scaling up synthesis?

Answer:
Adopt continuous-flow reactors to enhance heat/mass transfer for exothermic bipyridinyl coupling steps. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently, as classified under CRDC’s RDF2050104 . Computational fluid dynamics (CFD) simulations optimize mixing efficiency and residence time distribution .

Advanced: How should researchers address contradictions between experimental and theoretical data (e.g., NMR, reaction yields)?

Answer:
Systematic error analysis is essential. For NMR mismatches, re-examine solvent effects or conformational flexibility using MD simulations. For yield discrepancies, apply response surface methodology (RSM) to isolate confounding variables (e.g., trace moisture in anhydrous conditions). Cross-validate with independent synthetic routes .

Advanced: What strategies ensure stability of this compound under varying pH and temperature conditions?

Answer:
Conduct accelerated stability studies (ICH Q1A guidelines) using HPLC-UV to monitor degradation products (e.g., hydrolysis of the urea moiety). pH-rate profiles and Arrhenius plots quantify degradation kinetics. Stabilizers like cyclodextrins or co-solvents (e.g., DMSO) can mitigate hydrolysis .

Advanced: How can synergistic effects with co-administered bioactive agents be systematically studied?

Answer:
Employ combination index (CI) methods (Chou-Talalay) in cell-based assays. Fractional inhibitory concentration (FIC) analysis identifies synergism/antagonism. Mechanistic studies (e.g., transcriptomics) elucidate pathways affected by the compound-coagent interplay, as demonstrated in microbial communication models .

Advanced: What structure-activity relationship (SAR) methodologies are most effective for bipyridinyl-urea analogs?

Answer:
Use matched molecular pair (MMP) analysis to correlate substituent changes (e.g., bipyridinyl methylation) with activity cliffs. 3D-QSAR (CoMFA/CoMSIA) maps electrostatic/hydrophobic fields guiding affinity. Validate with site-directed mutagenesis of target proteins (e.g., residue-specific binding via SPR) .

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